P2,P3 Ketoamide derivative

Descripción

Propiedades

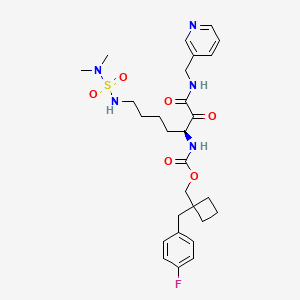

Fórmula molecular |

C28H38FN5O6S |

|---|---|

Peso molecular |

591.7 g/mol |

Nombre IUPAC |

[1-[(4-fluorophenyl)methyl]cyclobutyl]methyl N-[(3S)-7-(dimethylsulfamoylamino)-1,2-dioxo-1-(pyridin-3-ylmethylamino)heptan-3-yl]carbamate |

InChI |

InChI=1S/C28H38FN5O6S/c1-34(2)41(38,39)32-16-4-3-8-24(25(35)26(36)31-19-22-7-5-15-30-18-22)33-27(37)40-20-28(13-6-14-28)17-21-9-11-23(29)12-10-21/h5,7,9-12,15,18,24,32H,3-4,6,8,13-14,16-17,19-20H2,1-2H3,(H,31,36)(H,33,37)/t24-/m0/s1 |

Clave InChI |

AAYZJXOZLLKNGZ-DEOSSOPVSA-N |

SMILES isomérico |

CN(C)S(=O)(=O)NCCCC[C@@H](C(=O)C(=O)NCC1=CN=CC=C1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F |

SMILES canónico |

CN(C)S(=O)(=O)NCCCCC(C(=O)C(=O)NCC1=CN=CC=C1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F |

Origen del producto |

United States |

Métodos De Preparación

Pyridone-Based Inhibitors

Compound 6a , featuring a methyl-substituted pyridone at P3, exhibited nanomolar inhibition (Ki = 4.2 nM) against SARS-CoV-2 Mpro. Its synthesis involved a Passerini reaction of aldehyde 4a with methyl isocyanide, followed by LiBH4 reduction and DMP oxidation. Structural analysis revealed hydrogen bonding between the pyridone oxygen and Glu166 (2.8–2.9 Å), stabilizing the inhibitor-enzyme complex.

Bicyclic Proline Derivatives

Compound 4a , a bicyclic[3.3.0]proline derivative, demonstrated broad-spectrum antiviral activity by targeting conserved catalytic residues in coronaviruses. Synthesis commenced with condensation of acid precursor 12 and tert-butyl isocyanide 17 , followed by trifluoroacetylation and oxidation to install the ketoamide moiety. Modifications at P3 with bulky substituents (e.g., cyclopropyl) improved metabolic stability by shielding the α-keto group from hepatic degradation.

Challenges and Innovations in Synthesis

Diastereomer Separation

Racemization during Passerini reactions and cyanohydrin formations often generated inseparable diastereomers, complicating purification. Advances in chiral chromatography and crystallization protocols have enabled resolution of enantiomers, as demonstrated for 6a–d .

Scalability and Green Chemistry

Early routes suffered from low yields (e.g., 4.9% for 4a ), but optimization using flow chemistry and catalytic oxidants (e.g., TEMPO/NaClO) improved scalability. Solvent-free conditions for Passerini reactions also reduced environmental impact while maintaining high yields (75–85%) .

Análisis De Reacciones Químicas

Table 1: Key Synthetic Steps for α-Ketoamides

Structural Modifications and Reactivity

Modifications at P1, P2, and P3 positions significantly impact potency and protease selectivity:

-

P2 Optimization : Cyclohexylmethyl (compound 11r ) and cyclopentylmethyl (11u ) groups enhance binding to coronavirus Mᵖʳᵒ and enterovirus 3Cᵖʳᵒ by filling hydrophobic S2 pockets .

-

P3 Cinnamoyl Cap : The cinnamoyl group in 11a interacts with the S3 subsite but is dispensable in some derivatives (e.g., 11f lacks P3 and shows reduced activity) .

Table 3: Impact of P2 Substituents on Antiviral Activity

| Compound | P2 Substituent | EC₅₀ (μM) | Target Protease |

|---|---|---|---|

| 11a | Benzyl | 0.5–2.1 | SARS-CoV Mᵖʳᵒ |

| 11r | Cyclohexylmethyl | 0.3–1.8 | MERS-CoV Mᵖʳᵒ |

| 11u | Cyclopentylmethyl | 0.4–2.0 | EV-A71 3Cᵖʳᵒ |

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

Antiviral Activity

The P2,P3 Ketoamide derivative has shown promise as an inhibitor of SARS-CoV-2's main protease. Studies have demonstrated that it binds effectively to this protease, suggesting potential therapeutic efficacy against COVID-19. Molecular docking simulations reveal that modifications to the ketoamide structure can significantly influence binding strength and specificity towards different viral proteases .

Anticancer Properties

In addition to its antiviral properties, the this compound has been explored for its anticancer potential. Research indicates that various derivatives exhibit potent biological activities in inhibiting proteasome activity, which is critical in regulating cell cycle and apoptosis in cancer cells. A representative α-ketoamide derivative was tested for its ability to inhibit cellular infection of SARS-CoV-2 while also demonstrating anticancer activity against multiple cancer cell lines .

Protease Inhibition

The primary mechanism of action for the this compound involves inhibiting proteases, which play vital roles in many biological processes. The compound's design allows it to target both primed and non-primed sites within the proteasome, optimizing its potency and specificity .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of α-ketoamide derivatives has provided insights into how modifications at various positions (P1, P2, P3) can enhance biological activity. For instance, studies have shown that larger side chains at the P3 position can significantly increase potency against specific targets .

Case Study 1: Anti-SARS-CoV-2 Activity

A study demonstrated that a specific α-ketoamide derivative exhibited potent inhibition of SARS-CoV-2 infection in Vero E6 cells. This was attributed to its ability to bind effectively to the viral main protease, showcasing its potential as an antiviral agent .

Case Study 2: Anticancer Activity

Another investigation focused on a series of α-keto phenylamide derivatives targeting both primed and non-primed sites of the proteasome. These derivatives displayed significant anticancer activity against multiple cancer cell lines, highlighting their therapeutic potential beyond antiviral applications .

Mecanismo De Acción

El mecanismo de acción de los derivados de cetoamida P2,P3 implica la inhibición de proteasas al formar un enlace covalente con el sitio activo de la enzima. Esta interacción interrumpe la actividad catalítica de la proteasa, inhibiendo así su función. Los objetivos moleculares incluyen la proteasa principal del SARS-CoV-2 y otras proteasas virales, así como proteasas involucradas en la proliferación de células cancerosas .

Comparación Con Compuestos Similares

Structural Modifications and Binding Affinity

Pyridone Ring Cyclization :

Replacing the P3–P2 amide bond with a pyridone ring (e.g., compound C20 , C24 ) increases plasma half-life by shielding the bond from proteolytic cleavage. This modification also improves solubility by reducing hydrophobicity. For example, replacing a cinnamoyl group with a Boc group in compound 2 reduced plasma protein binding and increased solubility .

P2 Position Optimization :

Substituting the P2 cyclohexyl group with cyclopropyl (e.g., compound 12 ) enhances antiviral activity against β-coronaviruses. The smaller cyclopropyl group fits better into the S2 pocket, reducing steric clashes and improving binding energy (DDEint values of 6.6 kcal/mol for C26 vs. 14.7 kcal/mol for C20 ) .

P3 Rigid Aromatic Systems :

Introducing rigid aromatic groups (e.g., pyridone) at P3 increases solvent-exposed surface area, improving entropic binding contributions. Compound 12 (IC50 = 0.67 µM against SARS-CoV-2 Mpro) forms hydrogen bonds with Glu166 and Phe140 via its pyridone and γ-lactam groups, respectively .

Table 1: Binding Affinity and Molecular Weight of Select Compounds

| Compound | P3–P2 Modification | DDEint (kcal/mol) | Molecular Weight (g/mol) | IC50 (µM) |

|---|---|---|---|---|

| C20 | Pyridone ring | 14.7 | 703.8 | - |

| C26 | Cyclopropyl P2 | 6.6 | 678.7 | - |

| 12 | Pyridone P3, γ-lactam P1 | - | - | 0.67 |

| Boceprevir | Cyclobutylmethyl P1 | - | - | 4.1 |

| MG-78 | γ-lactam P1 | - | - | 0.013 |

Comparison with HCV Protease Inhibitors

Boceprevir and telaprevir, FDA-approved HCV NS3/4A inhibitors, share the α-ketoamide warhead but differ in P1/P2 groups. Against SARS-CoV-2 Mpro:

- Boceprevir (IC50 = 4.1 µM ) binds moderately due to its cyclobutylmethyl P1, which poorly fits the polar S1 pocket of Mpro .

- Telaprevir (IC50 = 19 µM ) shows weaker activity due to unfavorable P2 cyclopental-proline interactions with Thr26 .

- MG-78 , a boceprevir derivative with γ-lactam P1, achieves IC50 = 13 nM by mimicking the natural glutamine substrate in Mpro’s S1 pocket .

Resistance Profiles

Natural HCV protease variants (e.g., R155K, D168G) reduce ketoamide binding via steric and polar disruptions:

- R155K : Reduces van der Waals contacts with telaprevir’s larger P2 group, lowering affinity .

- D168G : Disrupts polar interactions at the S2/S4 interface, affecting boceprevir more than telaprevir .

SARS-CoV-2 Mpro inhibitors like 12 avoid such resistance by optimizing P2/P3 for tighter binding and reduced mutational flexibility .

Solubility and Selectivity

- Hydrophobicity Reduction : Thienyl-substituted α-ketoamides exhibit lower hydrophobicity than phenyl analogs, minimizing off-target labeling .

- Selectivity : γ-lactam P1 groups (e.g., in 12 ) enhance selectivity for coronavirus Mpro over host proteases, as human proteases lack analogous S1 pockets .

Pharmacokinetic Advantages

- Lung Tropism: Compound 12 shows pronounced lung retention, enabling inhaled delivery for COVID-19 .

- Plasma Stability: Pyridone cyclization in compound 2 increases half-life by >50% compared to non-cyclized analogs .

Q & A

Q. Advanced Research Focus

- Enzymatic profiling : Test inhibitors against diverse proteases (e.g., MERS-CoV Mpro, EV-D68 3Cpro) using fluorescence resonance energy transfer (FRET) assays .

- Structural alignment : Identify conserved binding motifs (e.g., S1 pocket Gln specificity) across viral genera via sequence-structure analysis .

Example : Compound 11r showed picomolar activity against MERS-CoV and low-micromolar EC50 against enteroviruses .

How do γ-lactam vs. hydantoin P1 modifications influence binding kinetics?

Q. Basic Research Focus

- γ-Lactam : Mimics Gln’s amide, forming hydrogen bonds with Phe140/Glu166. Docking scores correlate with IC50 values (e.g., 0.67 μM for compound 12) .

- Hydantoin : Enhances binding by 5 kcal/mol via additional polar interactions (e.g., with His172), as seen in DDEint calculations .

Methodological Insight : Compare binding modes using cryo-EM or neutron diffraction to resolve hydrogen-bonding networks .

What parameters are critical for assessing P2/P3 ketoamide derivative efficacy?

Q. Basic Research Focus

- In vitro metrics : IC50 (enzyme inhibition), EC50 (antiviral activity), and selectivity index (CC50/EC50) .

- Structural metrics : DDEint (binding energy) and ligand efficiency (LE = ΔG/non-H atoms) .

Example : Compound C4 (DDEint = 1.3 kcal/mol) outperformed C8 (DDEint = 3.7 kcal/mol) in protease inhibition .

How can researchers address conflicting data in P2/P3 substituent optimization?

Advanced Research Focus

Contradictions arise from assay variability (e.g., FRET vs. HPLC-based assays). Solutions:

- Standardize protocols : Use uniform enzyme concentrations (e.g., 100 nM Mpro) and buffer conditions .

- Multivariate analysis : Apply PCA to isolate substituent effects from confounding variables (e.g., warhead reactivity) .

What role does crystallography play in rational inhibitor design?

Q. Basic Research Focus

- Active-site mapping : Resolve hydrogen bonds (e.g., α-ketoamide with Cys145-His41) and hydrophobic contacts (e.g., P2 cyclopentylmethyl with Pro168) .

- Conformational dynamics : Capture open/closed protease states to guide flexible docking .

Example : Co-crystal structures revealed MPI29’s carbamate cap occupies a hydrophobic subpocket, explaining its 1 µM EC50.

How to design P2/P3 derivatives with balanced potency and pharmacokinetics?

Q. Advanced Research Focus

- Lipophilic efficiency (LipE) : Optimize logP (<3) via P3/P4 polar groups (e.g., tert-butyl-threonine) .

- Prodrug strategies : Mask charged groups (e.g., phosphate esters) to improve oral bioavailability .

Validation : Pharmacokinetic studies in rodent models to assess AUC and t1/2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.